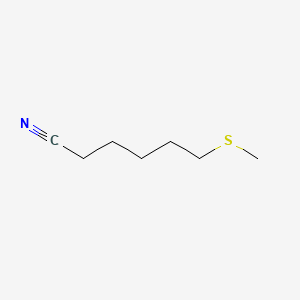

Hexanenitrile, 6-(methylthio)-

Description

Table 3: Hypothetical Design of Experiments (DoE) for Method Optimization This table illustrates a potential experimental design to study the effect of three critical method parameters on two critical quality attributes.

| Run | Mobile Phase (% Organic) | Column Temperature (°C) | Flow Rate (mL/min) | Resolution (Rs) | Peak Tailing Factor |

| 1 | 50 | 30 | 0.8 | 1.9 | 1.3 |

| 2 | 60 | 30 | 0.8 | 2.5 | 1.1 |

| 3 | 50 | 40 | 0.8 | 2.1 | 1.2 |

| 4 | 60 | 40 | 0.8 | 2.8 | 1.0 |

| 5 | 50 | 30 | 1.2 | 1.7 | 1.4 |

| 6 | 60 | 30 | 1.2 | 2.3 | 1.2 |

| 7 | 50 | 40 | 1.2 | 1.9 | 1.3 |

| 8 | 60 | 40 | 1.2 | 2.6 | 1.1 |

| 9 | 55 | 35 | 1.0 | 2.4 | 1.1 |

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylhexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-9-7-5-3-2-4-6-8/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSCBSNSXYDREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223224 | |

| Record name | Hexanenitrile, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72931-29-4 | |

| Record name | Hexanenitrile, 6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072931294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanenitrile, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)hexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Defining the Analytical Target Profile Atp :the First Step is to Establish the Goals for the Analytical Method.humanjournals.comthe Atp Defines the Performance Requirements of the Method, Such As the Target Analyte, the Type of Analysis E.g., Quantification, Impurity Profiling , and the Required Performance Characteristics Like Accuracy, Precision, and Sensitivity.

Table 1: Example Analytical Target Profile (ATP) for an HPLC Method for Hexanenitrile (B147006), 6-(methylthio)-

| Method Attribute | Target Requirement |

|---|---|

| Analyte | Hexanenitrile, 6-(methylthio)- |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection |

| Purpose | To quantify Hexanenitrile, 6-(methylthio)- and separate it from potential process-related impurities and degradation products. |

| Accuracy | Mean recovery between 98.0% and 102.0% |

| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range |

| Specificity | The method must be able to resolve the main peak from all known impurities with a resolution (Rs) of ≥ 2.0. |

Identifying Critical Quality Attributes Cqas and Critical Method Parameters Cmps :cqas Are the Method S Performance Characteristics That Must Be Controlled to Ensure the Desired Quality of the Results.neuroquantology.comcmps Are the Method S Operational Parameters That Can Affect the Cqas.neuroquantology.coma Risk Assessment is Typically Performed at This Stage to Identify and Rank the Parameters That Are Most Likely to Impact the Method S Performance.etflin.com

Table 2: CQAs and Potential CMPs for HPLC Analysis of Hexanenitrile (B147006), 6-(methylthio)-

| Critical Quality Attributes (CQAs) | Potential Critical Method Parameters (CMPs) |

|---|---|

| Resolution of Hexanenitrile, 6-(methylthio)- from impurities | Mobile phase composition (e.g., % acetonitrile, pH of aqueous phase) |

| Peak tailing factor | Column temperature |

| Retention time | Flow rate |

| Accuracy and Precision | Wavelength of UV detector |

| --- | Column type and dimensions |

Defining a Control Strategy and Continuous Improvement:the Final Step Involves Defining a Control Strategy to Ensure the Method Remains in a State of Control Throughout Its Lifecycle.humanjournals.comthis Includes Setting System Suitability Criteria and Implementing Procedures for Monitoring the Method S Performance over Time. the Knowledge Gained Through the Aqbd Process Facilitates Continuous Improvement of the Analytical Method.humanjournals.com

By applying QbD principles to the analytical method development for Hexanenitrile (B147006), 6-(methylthio)-, a more robust, reliable, and flexible method can be achieved, ensuring the quality of analytical data throughout the product's lifecycle.

Table 4: List of Compounds

| Compound Name |

|---|

Advanced Analytical Methodologies for Research on Hexanenitrile, 6 Methylthio

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Hexanenitrile (B147006), 6-(methylthio)-, enabling its separation from related compounds and impurities. Gas chromatography, liquid chromatography, and thin-layer chromatography are the principal techniques utilized for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like Hexanenitrile, 6-(methylthio)-. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. The retention time, the time it takes for the compound to travel through the column, is a key identifier.

Research findings have established specific retention indices for Hexanenitrile, 6-(methylthio)-, which aid in its identification under standardized conditions. The Kovats retention index, a relative measure of retention time, has been experimentally determined on different types of stationary phases. nih.gov

Table 1: GC Kovats Retention Indices for Hexanenitrile, 6-(methylthio)-

| Stationary Phase Type | Kovats Retention Index |

|---|---|

| Semi-standard non-polar | 1317.8, 1306 |

| Standard polar | 2089 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also definitive identification based on the mass spectrum of the eluted compound. nih.govamazonaws.com For the analysis of Hexanenitrile, 6-(methylthio)-, GC-MS has been performed using instruments such as the SHIMADZU LKB-9000B. nih.gov

Liquid Chromatography (LC/HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC. For compounds like Hexanenitrile, 6-(methylthio)-, reversed-phase (RP) HPLC is a common approach. sielc.comnih.gov In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

A typical mobile phase for the analysis of similar nitrile compounds consists of a gradient mixture of acetonitrile and water. sielc.com To improve peak shape and resolution, modifiers like formic acid or phosphoric acid can be added to the mobile phase. sielc.comcopernicus.org The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer (LC-MS), as it is volatile and compatible with MS ionization sources. sielc.com LC-MS and LC-MS/MS are powerful tools for analyzing organosulfur compounds in various matrices, offering high sensitivity and selectivity. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, assessing compound purity, and determining appropriate solvent systems for column chromatography. york.ac.ukorgchemboulder.comlibretexts.org The technique involves spotting the sample on a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. york.ac.uklibretexts.org

Given the moderate polarity of Hexanenitrile, 6-(methylthio)-, due to the presence of both a nitrile and a thioether functional group, a mobile phase consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly effective. silicycle.comrsc.org The ratio can be adjusted to achieve optimal separation, with the goal of obtaining a retention factor (Rf) value ideally between 0.2 and 0.4. silicycle.com Visualization of the compound on the TLC plate can be achieved using methods such as UV light if the compound is UV-active, or by staining with a chemical reagent like potassium permanganate that reacts with the thioether group.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of Hexanenitrile, 6-(methylthio)-. These techniques provide detailed information about the compound's molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Hexanenitrile, 6-(methylthio)-.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Hexanenitrile, 6-(methylthio)-, the protons adjacent to the electron-withdrawing nitrile group (-CH₂CN) are expected to appear downfield, typically around 2.3 ppm. chemicalbook.com Protons adjacent to the sulfur atom (-CH₂S- and -SCH₃) are also shifted downfield, with the methylene protons appearing around 2.5 ppm and the methyl protons appearing around 2.1 ppm. libretexts.orghhu.de The remaining methylene groups in the alkyl chain would appear further upfield.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. wisc.edu Carbons adjacent to the sulfur atom in thioethers typically resonate in the 20-40 ppm range. libretexts.orgresearchgate.net The remaining carbons in the aliphatic chain have distinct shifts that allow for the complete assignment of the carbon skeleton.

Table 2: Predicted NMR Chemical Shifts (δ) for Hexanenitrile, 6-(methylthio)-

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| H-2 (-CH₂ CN) | ~2.3 | C-1 (-C N) | ~119 |

| H-3 (-CH₂ CH₂CN) | ~1.7 | C-2 (-C H₂CN) | ~17 |

| H-4, H-5 (-CH₂CH₂ -) | ~1.5 - 1.6 | C-3, C-4, C-5 (-C H₂-) | ~25 - 30 |

| H-6 (-CH₂ S-) | ~2.5 | C-6 (-C H₂S-) | ~35 |

| -SCH₃ | ~2.1 | -SC H₃ | ~15 |

Predicted shifts are based on typical values for alkyl nitriles and alkyl thioethers. chemicalbook.comlibretexts.orgwisc.edu

Mass Spectrometry (MS, MS/MS, HRMS, ESI-MS, ESI-MS-MS, LC-MS)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with fragmentation techniques, it also offers valuable structural information.

For Hexanenitrile, 6-(methylthio)-, electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern. nih.gov The molecular ion (M⁺) peak is observed at an m/z corresponding to its molecular weight (143.25 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the precise elemental formula.

The fragmentation pattern in EI-MS is particularly informative. The most abundant fragment, or base peak, for Hexanenitrile, 6-(methylthio)- appears at m/z 61. nih.gov This peak is characteristic of methyl thioethers and corresponds to the stable [CH₃SCH₂]⁺ fragment, formed by alpha-cleavage. libretexts.org Other significant fragments arise from the cleavage of the alkyl chain. nih.govwhitman.edu

Table 3: Key Mass Spectrometry Data (EI-MS) for Hexanenitrile, 6-(methylthio)-

| m/z | Relative Intensity (%) | Probable Fragment |

|---|---|---|

| 143 | 54.5 | [M]⁺ (Molecular Ion) |

| 96 | 27.5 | [M - SCH₃]⁺ |

| 61 | 99.9 | [CH₃SCH₂]⁺ (Base Peak) |

| 55 | 37.5 | [C₄H₇]⁺ |

| 41 | 52.0 | [C₃H₅]⁺ |

Data sourced from MassBank of North America (MoNA). nih.gov

Electrospray ionization (ESI) is a softer ionization technique often used with liquid chromatography (LC-MS). txst.eduresearchgate.net ESI-MS and tandem mass spectrometry (ESI-MS/MS) are particularly useful for the analysis of organosulfur compounds, providing molecular weight information and detailed structural data through controlled fragmentation of a selected precursor ion. nih.govtxst.eduresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For Hexanenitrile, 6-(methylthio)-, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the nitrile group (-C≡N), the thioether group (C-S-C), and the aliphatic hydrocarbon chain (-CH₂-).

The most distinct feature in the IR spectrum of a nitrile compound is the carbon-nitrogen triple bond (C≡N) stretching vibration. This absorption is typically strong and sharp, appearing in a region of the spectrum with few other interfering bands. spectroscopyonline.comlibretexts.org For saturated aliphatic nitriles like Hexanenitrile, 6-(methylthio)-, this peak is expected to be in the range of 2260-2240 cm⁻¹. spectroscopyonline.com

The thioether functional group presents a C-S stretching vibration. This absorption is generally weak to moderate and appears in the fingerprint region of the spectrum, which can sometimes make it difficult to assign definitively. The typical range for a C-S stretch is between 800 and 600 cm⁻¹.

The aliphatic backbone of the molecule, consisting of methylene (-CH₂) groups, gives rise to characteristic C-H stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 3000-2840 cm⁻¹ region, while the CH₂ scissoring (bending) vibration appears around 1465 cm⁻¹.

A summary of the expected characteristic IR absorption bands for Hexanenitrile, 6-(methylthio)- is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Strong, Sharp |

| Aliphatic C-H | Stretch | 3000 - 2840 | Medium to Strong |

| Methylene (-CH₂-) | Bend (Scissoring) | ~1465 | Medium |

| Thioether (C-S) | Stretch | 800 - 600 | Weak to Medium |

Method Development and Validation Principles

The development and validation of analytical methods are crucial for the accurate and reliable quantification of chemical compounds such as Hexanenitrile, 6-(methylthio)-. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. fiveable.me The key parameters for method validation are outlined in the following subsections.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is a more general term that refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. wisdomlib.orgechemi.com While the terms are often used interchangeably, selectivity is preferred in analytical chemistry as it acknowledges that a method can distinguish between multiple analytes, whereas specificity implies a response for only a single analyte. loesungsfabrik.deiupac.org

For an analytical method targeting Hexanenitrile, 6-(methylthio)-, selectivity would be demonstrated by showing that the signal measured for the analyte is not affected by other components in the sample matrix. In chromatographic methods, for instance, this is often shown by separating the analyte peak from all other peaks. wisdomlib.org

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of agreement between a measured value and an accepted reference value or the true value. depauw.eduscioninstruments.com It is a measure of the correctness of the result and is often expressed as a percent recovery or percent error. depauw.edustudy.com

Precision describes the closeness of agreement between a series of independent measurements of the same sample under stipulated conditions. fiveable.meelementlabsolutions.com It reflects the reproducibility of the method and is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. fiveable.me

Precision is evaluated at two levels:

Repeatability: This assesses precision over a short time interval with the same analyst, equipment, and reagents. scioninstruments.com

Intermediate Precision: This evaluates the variations within a single laboratory, such as on different days, with different analysts, or on different equipment.

The relationship between accuracy and precision is often illustrated using a target analogy.

| Scenario | Description |

| High Accuracy, High Precision | Measurements are close to the true value and highly reproducible. This is the ideal outcome. fiveable.me |

| High Accuracy, Low Precision | The average of the measurements is close to the true value, but the individual measurements are scattered. |

| Low Accuracy, High Precision | Measurements are highly reproducible but are systematically distant from the true value, indicating a systematic error. fiveable.me |

| Low Accuracy, Low Precision | Measurements are neither close to the true value nor reproducible. |

A hypothetical example for assessing the accuracy and precision of a method for Hexanenitrile, 6-(methylthio)- is shown below.

| Sample ID | True Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 1 | 10.0 | 9.9 | 99.0 |

| 2 | 10.0 | 10.1 | 101.0 |

| 3 | 10.0 | 9.8 | 98.0 |

| Average | 9.93 | 99.3 | |

| Std. Dev. | 0.15 | ||

| RSD (%) | 1.5% |

Linearity and Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wisdomlib.orgpharmaguru.co This relationship is typically evaluated by performing a linear regression analysis on a plot of the analytical signal versus the analyte concentration. A common acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.99. pharmaguru.co

The Range of an analytical method is the interval between the upper and lower concentration levels of the analyte (inclusive) for which the method has demonstrated a suitable level of precision, accuracy, and linearity. pharmaguru.cogmpsop.com The specified range is normally derived from linearity studies and depends on the intended application of the method. gmpsop.com

An example of data from a linearity study is provided in the table below.

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 12,540 |

| 2.5 | 31,300 |

| 5.0 | 62,650 |

| 7.5 | 93,800 |

| 10.0 | 125,100 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.govloesungsfabrik.de It is the concentration that provides a signal that is statistically different from the background noise.

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov The LOQ represents the concentration at which reliable quantitative measurements can be made.

Several methods exist for determining LOD and LOQ. Two common approaches are:

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the signal of blank samples. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.de

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope of the calibration curve (S) and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements.

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

| Parameter | Definition | Common Estimation Method |

| LOD | The lowest concentration that can be reliably detected. youtube.com | Signal-to-Noise ratio of 3:1 |

| LOQ | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. reddit.com | Signal-to-Noise ratio of 10:1 |

Robustness and Ruggedness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. labmanager.compharmaguideline.com It provides an indication of the method's reliability during normal usage. Robustness is typically evaluated during the method development phase by varying parameters such as pH of the mobile phase, column temperature, or flow rate. pharmaguideline.comchromatographyonline.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. labmanager.com It is a measure of how well the method performs when subjected to variations such as different analysts, different instruments, or different laboratories. labmanager.comut.ee

The distinction is that robustness examines the effect of internal method parameter variations, while ruggedness assesses the impact of external, real-world variations. labmanager.compharmaguideline.com

The following table lists typical parameters examined during robustness and ruggedness testing for a High-Performance Liquid Chromatography (HPLC) method.

| Test | Parameters to Vary |

| Robustness | - pH of the mobile phase- Mobile phase composition (% organic solvent)- Flow rate- Column temperature- Different column lots |

| Ruggedness | - Different analysts- Different instruments- Different laboratories- Different days |

Application of Quality by Design (QbD) in Analytical Method Development

The integration of Quality by Design (QbD) principles into the development of analytical methods represents a paradigm shift from traditional practices to a more systematic, proactive, and science-based approach. researchgate.nethumanjournals.com Analytical QbD (AQbD) aims to build quality, robustness, and reliability into an analytical method from the outset. researchgate.netamericanpharmaceuticalreview.com This methodology is crucial for ensuring that an analytical procedure consistently delivers its intended performance throughout its lifecycle. americanpharmaceuticalreview.com For a compound like Hexanenitrile, 6-(methylthio)-, applying QbD ensures the development of a well-understood and robust analytical method capable of accurately quantifying the analyte and its impurities.

The core of the AQbD process begins with predefined objectives and emphasizes a thorough understanding of the method's parameters and their influence on its performance, guided by sound science and quality risk management. humanjournals.compharmainfo.in This approach moves beyond simply validating a method at a single operating point and instead defines a "Method Operable Design Region" (MODR), which is a multidimensional space of method parameters that has been demonstrated to provide quality-assuring results. americanpharmaceuticalreview.com

A typical AQbD workflow for developing a high-performance liquid chromatography (HPLC) method for Hexanenitrile, 6-(methylthio)- would involve the following key stages:

Occurrence, Isolation, and Chemical Characterization of Hexanenitrile, 6 Methylthio in Natural Systems

Identification as Glucosinolate Degradation Product

Hexanenitrile (B147006), 6-(methylthio)- is recognized as a breakdown product of glucosinolates, which are sulfur-containing secondary metabolites characteristic of the order Brassicales, including the Brassicaceae family (e.g., cabbage, broccoli, and rapeseed). wur.nl Glucosinolates are stored in plant cell vacuoles, physically separated from the enzyme myrosinase. wur.nl When plant tissue is damaged, for instance by herbivory or mechanical maceration, myrosinase is released and hydrolyzes the glucosinolates. wur.nlnih.gov

This enzymatic reaction cleaves the glucose group, producing an unstable aglycone intermediate. aacrjournals.org This intermediate can then spontaneously rearrange to form various products, including isothiocyanates, thiocyanates, epithionitriles, and nitriles. wur.nlresearchgate.net The formation of a nitrile, such as Hexanenitrile, 6-(methylthio)-, over an isothiocyanate is influenced by several factors, including the specific structure of the glucosinolate side chain, pH, and the presence of specifier proteins that can direct the reaction pathway. aacrjournals.orgfrontiersin.org

Specifically, Hexanenitrile, 6-(methylthio)- has been identified as a degradation product of glucosinolates like glucoberteroin, glucobrassicanapin, and glucoalyssin. researchgate.net This compound is one of many volatile substances released during the breakdown process, contributing to the plant's defense system. wur.nlresearchgate.net It has been reported in plants such as Aurinia sinuata, Brassica napus (rapeseed), and Brassica rapa. researchgate.netnih.gov

Extraction and Isolation Techniques from Biological Matrices

The extraction and isolation of Hexanenitrile, 6-(methylthio)- from plant materials involve methods suitable for volatile and semi-volatile organic compounds. The selection of a specific technique depends on factors like the plant matrix, the concentration of the compound, and the intended subsequent analysis. nih.gov

A common initial step is the disruption of the plant tissue to facilitate the enzymatic hydrolysis of glucosinolates, a process known as autolysis. researchgate.net This is typically achieved by macerating or crushing the fresh plant material in the presence of water.

Common extraction techniques include:

Solvent Extraction: This method involves soaking the autolyzed plant material in an organic solvent. researchgate.net The choice of solvent is critical, with solvents like dichloromethane (B109758) or n-hexane being effective for extracting non-polar to moderately polar compounds like nitriles. researchgate.netcabidigitallibrary.org Factors such as the solvent-to-solid ratio, temperature, and duration of extraction are optimized to maximize yield. nih.gov

Hydrodistillation: In this technique, plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The volatile fraction, which contains compounds like Hexanenitrile, 6-(methylthio)-, can then be separated from the aqueous layer. researchgate.net

Following initial extraction, further purification and isolation are typically required to separate Hexanenitrile, 6-(methylthio)- from the complex mixture of other extracted compounds.

Isolation techniques often employ chromatography:

Column Chromatography (CC): The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Solvents of increasing polarity are used to elute different compounds at different rates, allowing for their separation into fractions. cabidigitallibrary.org

Gas Chromatography (GC): As a volatile compound, Hexanenitrile, 6-(methylthio)- is well-suited for separation and isolation by preparative GC, where the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a long column.

Qualitative and Quantitative Analysis in Natural Samples

The identification (qualitative analysis) and measurement (quantitative analysis) of Hexanenitrile, 6-(methylthio)- in natural samples are predominantly carried out using chromatographic and spectroscopic methods.

Qualitative Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for identifying volatile compounds in complex mixtures. researchgate.net In GC-MS, the mixture is first separated by gas chromatography. As each compound elutes from the GC column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint." By comparing this fingerprint to spectral libraries (like NIST), the identity of Hexanenitrile, 6-(methylthio)- can be confirmed. researchgate.net The retention time in the GC column provides an additional layer of identification.

Quantitative Analysis:

Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS): For quantification, a known amount of an internal standard is added to the sample before extraction and analysis. The peak area of Hexanenitrile, 6-(methylthio)- is compared to the peak area of the internal standard. By creating a calibration curve with known concentrations of a pure standard of Hexanenitrile, 6-(methylthio)-, the precise amount in the original sample can be determined.

The table below summarizes the natural occurrence and analytical parameters for Hexanenitrile, 6-(methylthio)-.

| Parameter | Details |

|---|---|

| Natural Occurrence | Aurinia sinuata, Brassica napus (Rapeseed), Brassica rapa researchgate.netnih.gov |

| Precursor Glucosinolates | Glucoberteroin, Glucobrassicanapin, Glucoalyssin researchgate.net |

| Primary Identification Method | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| Primary Quantification Method | Gas Chromatography with FID or MS using internal standards |

| Common Extraction Solvents | Dichloromethane, n-Hexane researchgate.netcabidigitallibrary.org |

Hexanenitrile, 6 Methylthio As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Agrochemical Intermediates

The development of novel agrochemicals is a critical area of research, focused on enhancing crop protection and yield. The synthesis of these complex molecules often relies on versatile intermediates that can be elaborated into a variety of final products. While direct examples of the use of Hexanenitrile (B147006), 6-(methylthio)- in the synthesis of commercial agrochemicals are not readily found in scientific literature, the chemical functionalities it possesses are relevant to the construction of agrochemical scaffolds.

The nitrile group can be transformed into a wide array of other functional groups, such as amines, carboxylic acids, and ketones, which are common moieties in pesticidal and herbicidal compounds. For instance, the reduction of the nitrile would yield an amino group, a key component in many fungicides and insecticides. Conversely, hydrolysis of the nitrile would produce a carboxylic acid, a precursor to various esters and amides with known biological activity.

The methylthio group also offers a handle for further chemical modification. Oxidation of the thioether to a sulfoxide (B87167) or sulfone can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological efficacy and selectivity. Furthermore, the thioether linkage can be a key structural element in certain classes of agrochemicals.

Table 1: Potential Transformations of Hexanenitrile, 6-(methylthio)- for Agrochemical Synthesis

| Functional Group | Transformation | Potential Resulting Moiety | Relevance in Agrochemicals |

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) | Precursor to various active ingredients |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Building block for esters and amides |

| Methylthio (-SCH₃) | Oxidation | Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃) | Modification of biological activity |

Detailed research findings on the direct application of Hexanenitrile, 6-(methylthio)- in this area are not currently prevalent in published literature. However, the inherent reactivity of its functional groups suggests its potential as a valuable, yet underexplored, intermediate in the synthesis of novel agrochemical candidates.

Integration into Macrocyclic and Polymeric Structures

The bifunctional nature of Hexanenitrile, 6-(methylthio)- makes it a theoretical candidate for incorporation into both macrocyclic and polymeric structures. Macrocycles are of significant interest in medicinal and materials chemistry due to their unique conformational properties and host-guest capabilities. Polymers containing sulfur and nitrogen functionalities can exhibit a range of interesting properties, including thermal stability, optical activity, and metal-binding capabilities.

The nitrile group of Hexanenitrile, 6-(methylthio)- could participate in cyclization reactions, such as intramolecular additions or cycloadditions, to form macrocyclic structures. For example, under specific reaction conditions, the nitrile could react with another functional group at the terminus of a long-chain molecule to close a large ring.

In the context of polymer chemistry, Hexanenitrile, 6-(methylthio)- could potentially be used as a monomer or a comonomer. The nitrile group can undergo polymerization through various mechanisms, including anionic and coordination polymerization, to form polymers with a polyimine or related backbone. The pendant methylthio groups along the polymer chain could then be further functionalized to tune the material's properties.

Table 2: Hypothetical Applications in Macrocycle and Polymer Synthesis

| Application Area | Potential Role of Hexanenitrile, 6-(methylthio)- | Resulting Structure | Potential Properties |

| Macrocycle Synthesis | Bifunctional building block in cyclization reactions | Thioether-containing macrocycle | Complexing agent, unique conformation |

| Polymer Synthesis | Monomer in polymerization reactions | Poly(thioether-nitrile) or derivative | Modified thermal and optical properties |

It is important to note that these are hypothetical applications based on the known chemistry of nitriles and thioethers. Specific research demonstrating the successful integration of Hexanenitrile, 6-(methylthio)- into macrocyclic or polymeric structures is not widely documented.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery and materials science for rapidly exploring structure-activity relationships. The two distinct functional groups of Hexanenitrile, 6-(methylthio)- provide a platform for such divergent synthetic approaches.

Starting from Hexanenitrile, 6-(methylthio)-, one could selectively react either the nitrile or the methylthio group, leaving the other intact for subsequent transformations. This orthogonal reactivity is the cornerstone of divergent synthesis. For example, the nitrile could be hydrolyzed to a carboxylic acid, which could then be converted into a variety of esters or amides. The methylthio group in each of these products could then be oxidized to a sulfoxide or sulfone, leading to a diverse set of molecules.

Alternatively, the methylthio group could be the initial site of reaction, for instance, through S-alkylation to form a sulfonium (B1226848) salt, which could then undergo further reactions. The nitrile group would remain available for a separate set of transformations.

Table 3: Illustrative Divergent Synthesis Pathways

| Starting Material | Step 1 | Intermediate | Step 2 (Divergent) | Final Products |

| Hexanenitrile, 6-(methylthio)- | Nitrile Hydrolysis | 6-(Methylthio)hexanoic acid | Esterification with various alcohols | A library of 6-(methylthio)hexanoate esters |

| Hexanenitrile, 6-(methylthio)- | Nitrile Reduction | 6-(Methylthio)hexan-1-amine | Acylation with various acyl chlorides | A library of N-[6-(methylthio)hexyl]amides |

| Hexanenitrile, 6-(methylthio)- | Thioether Oxidation | 6-(Methylsulfinyl)hexanenitrile | Nitrile hydrolysis or reduction | A library of sulfoxide-containing acids or amines |

The potential for Hexanenitrile, 6-(methylthio)- to serve as a scaffold in divergent synthesis is clear from a theoretical standpoint. However, the practical application of this compound in such strategies has not been extensively reported in the scientific literature, representing an area ripe for future investigation.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

Future research will likely prioritize the development of environmentally benign methods for synthesizing Hexanenitrile (B147006), 6-(methylthio)-. Traditional nitrile synthesis often involves hazardous reagents like cyanides and harsh reaction conditions. chemistryviews.org Green chemistry approaches aim to mitigate these issues through several key strategies:

Biocatalytic Methods : A significant area of exploration is the use of enzymes for cyanide-free nitrile synthesis. chemistryviews.orgnih.gov Enzymes such as aldoxime dehydratases, which convert aldoximes to nitriles under mild, aqueous conditions, represent a promising sustainable alternative to conventional chemical methods. mdpi.comresearchgate.net Research could focus on identifying or engineering an aldoxime dehydratase that efficiently converts 6-(methylthio)hexanaldoxime into the target nitrile. This approach aligns with the principles of green chemistry by operating at ambient temperatures and pressures and avoiding toxic reagents. nih.gov

Flow Chemistry : Continuous flow processes offer enhanced safety, efficiency, and scalability for chemical reactions. rsc.org Developing a flow synthesis for Hexanenitrile, 6-(methylthio)- could enable better control over reaction parameters, reduce waste, and allow for safer handling of any potentially hazardous intermediates. rsc.org A potential route could adapt cyanide-free methods, such as the van Leusen reaction using p-tosylmethyl isocyanide (TosMIC), into a continuous flow system. rsc.org

Use of Greener Solvents : Investigations into replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents will be crucial. For instance, some palladium-catalyzed reactions for forming C-C bonds have been successfully performed in water, which could inspire greener cross-coupling strategies if such a synthetic route were developed for this molecule.

Exploration of Bio-Inspired Synthetic Pathways

The natural occurrence of Hexanenitrile, 6-(methylthio)- in plants suggests the existence of enzymatic pathways for its production. nih.gov Future research can draw inspiration from these natural processes to develop novel synthetic strategies.

Elucidation of Biosynthetic Pathways : A primary research goal would be to identify and characterize the specific enzymes and metabolic pathways responsible for the synthesis of Hexanenitrile, 6-(methylthio)- in plants. rsc.org This would involve techniques from molecular biology, biochemistry, and metabolomics to isolate enzymes and elucidate reaction mechanisms. Understanding how nature constructs the thioether and nitrile functionalities could provide a blueprint for biomimetic synthesis.

Enzyme Mimics and Chemocatalytic Systems : Once the natural biosynthetic machinery is understood, chemists can design synthetic catalysts that mimic the function of the involved enzymes. This could lead to highly selective and efficient methods for constructing the molecule. For example, understanding the enzymatic methylthiolation process could inspire the development of new methylthiotransferase mimics.

Advancements in Computational Prediction and Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like Hexanenitrile, 6-(methylthio)-, guiding experimental work and accelerating discovery.

Reactivity Prediction : Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the nitrile group. nih.govacs.org For instance, computational studies can determine the activation energies for reactions such as nucleophilic attack on the nitrile carbon, providing insights into its potential as a covalent inhibitor targeting cysteine residues in proteins. nih.govnih.gov Such predictions can help in designing new functional probes or therapeutic agents.

Mechanism Elucidation : Computational modeling can be used to study the detailed mechanisms of potential synthetic reactions. Whether exploring a biocatalytic dehydration or a novel chemical transformation, quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can map out reaction pathways and identify transition states, helping to optimize reaction conditions. nih.gov

Property Prediction : In silico tools can predict various physicochemical properties of Hexanenitrile, 6-(methylthio)-, such as its solubility, stability, and potential interactions with biological macromolecules. This information is valuable for guiding its application in materials science or chemical biology.

Integration of High-Throughput Experimentation in Research

High-throughput experimentation (HTE) is a key technology for accelerating the pace of chemical research by enabling the rapid screening of numerous reaction conditions or catalyst candidates in parallel.

Catalyst Screening : For the synthesis of Hexanenitrile, 6-(methylthio)-, HTE can be used to screen libraries of catalysts, whether they are chemical catalysts for a novel synthetic step or biocatalysts like nitrilases or nitrile hydratases for its transformation. nih.govnih.gov For example, various colorimetric and spectrophotometric high-throughput screening assays have been developed specifically for nitrile-metabolizing enzymes, which could be adapted to find enzymes that act on this substrate. nih.govresearchgate.net

Reaction Optimization : Once a promising synthetic route is identified, HTE can be employed to rapidly optimize reaction parameters such as temperature, pressure, solvent, and reactant ratios. This systematic approach can significantly reduce the time required to develop a robust and efficient synthesis.

Investigations into Novel Reactivity Patterns

Exploring the unique reactivity of Hexanenitrile, 6-(methylthio)- can unlock new applications and synthetic methodologies. The interplay between the nitrile and the distal thioether group may lead to reactivity not observed in simpler monofunctional molecules.

Cycloaddition Reactions : The nitrile group can potentially be converted into a nitrile oxide, which can then participate in 1,3-dipolar cycloaddition reactions. mdpi.com This would allow for the synthesis of novel heterocyclic structures containing the 6-(methylthio)hexyl backbone, potentially leading to compounds with interesting biological or material properties.

Intramolecular Interactions : Research could investigate potential intramolecular interactions between the sulfur atom and the nitrile group or its derivatives under specific reaction conditions. Such interactions could be exploited to direct the stereochemical outcome of reactions or to facilitate novel cyclization pathways.

Electrophilicity of the Nitrile Carbon : The sp-hybridized carbon of the nitrile group is electrophilic and can react with nucleophiles. nih.gov Future studies could explore this reactivity in greater detail, for example, in the context of developing covalent binders for specific biological targets, guided by the computational predictions mentioned earlier.

Q & A

Q. Table 1: Key Synthesis Conditions

| Parameter | Example Value | Reference |

|---|---|---|

| Solvent | Chloroform/DMF | |

| Temperature | 25–60°C | |

| Reaction Time | 12–24 hours |

Advanced: How can researchers resolve contradictions between PAC values and HTFOEL for 6-(methylthio)hexanenitrile?

Answer:

The U.S. DOE’s PAC-1 (2.3 ppm) and PAC-2 (14 ppm) for hexanenitrile conflict with the HTFOEL (6 ppmv) derived from propanenitrile surrogates . To address this:

Comparative Toxicity Studies: Conduct in vitro assays (e.g., cytotoxicity in hepatocytes) comparing 6-(methylthio)hexanenitrile with propanenitrile to validate surrogate applicability.

In Silico Modeling: Use QSAR models to predict acute toxicity (LC₅₀) and compare with experimental data.

Reevaluate Exposure Limits: Apply NIOSH’s REL framework for nitriles, incorporating new PAC data and adjusting for methylthio group effects .

Q. Table 2: Regulatory Data Comparison

| Parameter | Propanenitrile (Surrogate) | Hexanenitrile (Current) | Reference |

|---|---|---|---|

| HTFOEL | 6 ppmv | 6 ppmv | |

| PAC-1 | N/A | 2.3 ppm | |

| Basis | ACGIH TLV | DOE PAC Revision 29 |

Basic: What analytical techniques are critical for assessing purity and stability of 6-(methylthio)hexanenitrile in experimental settings?

Answer:

- Gas Chromatography (GC): Quantify impurities (e.g., residual solvents) with a DB-5 column and FID detection (detection limit: 0.1% w/w).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (UV detection at 210 nm) to monitor degradation products under accelerated stability conditions (40°C/75% RH).

- Karl Fischer Titration: Measure water content (<0.05% for hygroscopic nitriles) to prevent hydrolysis .

Advanced: How can computational methods elucidate the reactivity of 6-(methylthio)hexanenitrile in supramolecular systems?

Answer:

- Density Functional Theory (DFT): Calculate binding energies for host-guest complexes (e.g., pseudorotaxanes) to optimize cooperative interactions .

- Molecular Dynamics (MD): Simulate solvent effects on nitrile group orientation in dynamic polymers.

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for reaction pathway predictions (e.g., thiol-mediated cyclization).

Advanced: What experimental designs address conflicting toxicity data between in vitro and surrogate-based models?

Answer:

Mechanistic Studies:

- Measure cyanide release rates via colorimetric assays (e.g., Prussian blue method) to quantify metabolic activation.

- Compare cytochrome P450 isoform activity (e.g., CYP2E1) in hepatocytes exposed to 6-(methylthio)hexanenitrile vs. propanenitrile .

Cross-Species Validation: Use primary cells from rodents and humans to assess interspecies variability.

Q. Table 3: Key Toxicity Endpoints

| Endpoint | Method | Reference |

|---|---|---|

| Acute Toxicity | OECD Guideline 423 (Rodent) | |

| Neurotoxicity | SH-SY5Y Cell Viability Assay |

Advanced: How is 6-(methylthio)hexanenitrile applied in dynamic supramolecular materials?

Answer:

The compound’s nitrile group enables reversible binding in host-guest systems. For example:

- Pseudorotaxane Formation: Thread into macrocycles (e.g., cucurbiturils) for stimuli-responsive polymers .

- Hyperbranched Polymers: Use thiol-nitrile “click” chemistry to create self-healing networks (e.g., 21 + 22 in ).

Basic: What are the best practices for storing and handling 6-(methylthio)hexanenitrile to prevent degradation?

Answer:

- Storage: Under inert gas (N₂/Ar) at –20°C in amber glass to inhibit photolysis.

- Handling: Use Schlenk lines for air-sensitive reactions; monitor for HCN release with portable gas detectors.

Advanced: How do structural modifications (e.g., methylthio vs. ethylthio) impact the compound’s physicochemical properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.